Antibiotic FR 29644
Description
Antibiotic FR 29644, also known as Nocardicin G, is an antibiotic compound . Antibiotics are organic compounds produced by one microorganism, which are toxic to other microorganisms even at low concentrations . They specifically treat infections caused by bacteria, such as Staph., Strep., or E. coli., and either kill the bacteria (bactericidal) or keep it from reproducing and growing (bacteriostatic) .
Molecular Structure Analysis
The molecular structure of Antibiotic FR 29644 is (3S,αR)-3-[[®-Amino(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid . The study of the relationships between chemical structure and biological activity of an antibiotic consists of identifying those functional groups directly involved in the activity at the molecular level and determining what changes can be made in the molecule without causing it to lose activity .Chemical Reactions Analysis
The chemical reactions involved in the action of antibiotics are complex and can involve several steps . The use of genotypic approaches for detection of antimicrobial resistance genes has been promoted as a way to increase the rapidity and accuracy of susceptibility testing .Physical And Chemical Properties Analysis
The physical and chemical properties of antibiotics are crucial for their function. Antibacterial agents occupy a different region of physicochemical property space than compounds from other drug classes . In particular, the structural complexity of antimicrobials is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .Future Directions
The future of antibiotics research is focused on tackling the antimicrobial resistance crisis. One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . The accurate and timely detection of antibiotic-resistant bacteria is crucial for implementing appropriate treatment strategies and preventing the spread of resistant strains .
properties
IUPAC Name |
(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c20-15(10-1-5-12(23)6-2-10)17(25)21-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14-16,23-24H,9,20H2,(H,21,25)(H,27,28)/t14-,15?,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVAPYNOQXYBJS-DLDKDUQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983936 | |
Record name | (3-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-2-oxoazetidin-1-yl)(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic FR 29644 | |
CAS RN |
65309-11-7 | |
Record name | Nocardicin G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-2-oxoazetidin-1-yl)(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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